5-Cyclobutyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
5-Cyclobutyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring, a nitrophenyl group, and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutylamine with 4-nitrobenzoyl chloride to form an intermediate, which is then cyclized using hydrazine hydrate to yield the triazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-Cyclobutyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Agricultural Chemistry: It is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells . The nitrophenyl group can interact with cellular components, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclobutyl-1,3,4-oxadiazol-2-amine
- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
- 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole
Uniqueness
5-Cyclobutyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclobutyl group adds steric hindrance, potentially enhancing its selectivity and potency in biological applications.
Properties
Molecular Formula |
C13H12N4O4 |
---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
5-cyclobutyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H12N4O4/c18-13(19)11-14-12(8-2-1-3-8)16(15-11)9-4-6-10(7-5-9)17(20)21/h4-8H,1-3H2,(H,18,19) |
InChI Key |
IEGQICVAQPJNTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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